Benzamide derivative 11
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H21ClN2O |
|---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
N-[3-[benzyl(methyl)amino]propyl]-4-chlorobenzamide |
InChI |
InChI=1S/C18H21ClN2O/c1-21(14-15-6-3-2-4-7-15)13-5-12-20-18(22)16-8-10-17(19)11-9-16/h2-4,6-11H,5,12-14H2,1H3,(H,20,22) |
InChI Key |
TVEZSZAKGLHZOD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCNC(=O)C1=CC=C(C=C1)Cl)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Structural Derivatization of Benzamide Derivative 11
Retrosynthetic Analysis and Key Precursors for Benzamide (B126) Derivative 11 Synthesis
A retrosynthetic analysis of Benzamide Derivative 11, 2,4-Dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide , logically disconnects the central amide C-N bond. This disconnection is a standard approach in amide synthesis, leading to two primary precursors: an activated carboxylic acid derivative and an aniline (B41778).
For this compound, this analysis identifies the following key precursors:
An activated form of 2,4-dimethoxybenzoic acid . In practice, this is typically the acyl halide, 2,4-dimethoxybenzoyl chloride .
4-methoxy-2-nitroaniline (B140478) .
The forward synthesis, therefore, involves the coupling of these two molecules to form the target amide. This strategy is a cornerstone of benzamide synthesis, where a benzoyl chloride is reacted with an appropriate aniline to create the desired product. acs.orgnih.gov
Established Synthetic Routes to this compound
The synthesis of this compound has been established through standard amide bond formation reactions, providing a reliable method for its preparation on a research scale. acs.org
The primary pathway for synthesizing this compound is the nucleophilic acyl substitution reaction between 2,4-dimethoxybenzoyl chloride and 4-methoxy-2-nitroaniline. acs.org
The reaction mechanism proceeds as follows:
The lone pair of electrons on the nitrogen atom of the 4-methoxy-2-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,4-dimethoxybenzoyl chloride.
This forms a tetrahedral intermediate.
The intermediate then collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group.
A base, such as triethylamine (B128534) (TEA), is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
This general method, reacting a benzoyl chloride with a substituted aniline, is a common and effective way to produce a variety of nitro-substituted benzamide derivatives. acs.org
The synthesis of this compound has been successfully executed with specific conditions suitable for laboratory-scale production. acs.org While extensive optimization studies are not detailed, the established protocol provides a solid baseline for yield and purity.
Key parameters of the established synthesis are outlined in the table below.
| Parameter | Condition | Purpose/Observation | Citation |
| Solvent | Absolute Toluene | Anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride. | acs.org |
| Base | Triethylamine (TEA) | Acts as an acid scavenger to neutralize the HCl byproduct. | acs.org |
| Reaction Time | 24 hours | Allows the reaction to proceed to completion at room temperature. | acs.org |
| Purification | Recrystallization from Methanol (B129727) (MeOH) | Effective method for isolating the product and achieving high purity. | acs.org |
| Yield | 53.6% | A moderate yield for a research-scale, unoptimized reaction. | acs.org |
Further optimization could involve screening different solvents, bases, reaction temperatures, and catalysts to potentially improve the 53.6% yield and reduce the 24-hour reaction time. acs.orgresearchgate.net For instance, alternative methods for amide bond formation include the use of coupling agents or in situ activation of the carboxylic acid. researchgate.netresearchgate.net
Design and Synthesis of Analogues and Derivatives of this compound
This compound serves as a valuable intermediate for the creation of a diverse library of related compounds through subsequent chemical modifications. acs.org
A modular approach has been employed to generate a library of analogues starting from this compound and related nitro-substituted precursors. This strategy involves a series of reliable chemical transformations applied post-synthesis. acs.org
Key Diversification Reactions:
Nitro Group Reduction: The nitro group on the aniline ring is a versatile functional handle. It can be readily reduced to a primary amine. For example, treating this compound with stannous chloride dihydrate (SnCl₂·2H₂O) in methanol and concentrated HCl yields N-(2-Amino-4-methoxyphenyl)-2,4-dimethoxybenzamide (Derivative 18). acs.org This introduces a new point for further functionalization.
Demethylation: The methoxy (B1213986) groups, particularly on the phenyl rings, can be removed to yield hydroxyl groups. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃). This transformation significantly alters the electronic and hydrogen-bonding properties of the molecule. acs.org
Salt Formation: The amino-substituted derivatives can be converted into their hydrochloride salts by treatment with gaseous HCl. acs.org This can improve solubility and crystallinity.
These multi-step sequences—amide coupling, reduction, and demethylation—allow for the systematic exploration of the chemical space around the core benzamide scaffold, a common strategy in medicinal chemistry to perform structure-activity relationship (SAR) studies. acs.orgpnas.org
Table: Synthesis of an Amino Analogue from this compound
| Reaction | Starting Material | Reagents | Conditions | Product | Yield | Citation |
|---|
The specific structure of this compound is achiral, meaning it does not have any stereocenters and is not optically active. The synthesis from achiral precursors does not, therefore, require stereochemical control.
However, in the broader context of benzamide synthesis, stereochemistry is a critical consideration, particularly in two areas:
Chiral Precursors: If either the carboxylic acid or the aniline precursor contains a stereocenter, the synthesis must be designed to preserve or control that stereochemistry. Standard amide coupling reactions are typically designed to avoid racemization of adjacent chiral centers.
Conformational Isomerism: The amide bond itself possesses significant stereochemical properties due to its partial double-bond character, which restricts rotation. researchgate.net This leads to the existence of cis and trans conformers. For most secondary amides, the trans conformation is sterically favored. researchgate.net However, factors like intramolecular hydrogen bonding or the nature of the substituents can influence the conformational equilibrium. nih.gov Detailed NMR spectroscopy and computational modeling can be used to study the rotational energy barriers and the preferred conformations of the amide C-N bond in benzamide derivatives. researchgate.netnih.govresearchgate.net This conformational restriction is crucial as it dictates the three-dimensional shape of the molecule, which is fundamental to its biological activity or material properties.
Navigating the Chemical Maze: The Ambiguity of "this compound"
In the realm of chemical research and drug discovery, the designation "this compound" does not refer to a single, universally recognized chemical entity. Instead, this label is commonly used within scientific literature as a specific identifier for a compound within a numbered series in a particular study. As a result, the chemical structure, synthetic pathway, and biological activity of a compound labeled "11" can vary dramatically from one research paper to another. This ambiguity makes it impossible to create a singular, scientifically accurate profile for "this compound" without further specifying the exact molecule by its IUPAC name, CAS number, or the specific publication in which it is described.
Several distinct molecules have been designated as "this compound" in various studies, each with its own unique structure and scientific context. For instance, one study on strongly acidic benzamide derivatives identifies compound 11 as the triethylamine salt of 4-bromo-N,N'-bis((trifluoromethyl)sulfonyl)benzimidamide. beilstein-journals.org This complex molecule was synthesized from 4-bromo-N-((trifluoromethyl)sulfonyl)benzamide through a multi-step process involving conversion to an imidoyl chloride, followed by a reaction with trifluoromethanesulfonamide (B151150) and triethylamine. beilstein-journals.org
In a completely different research context focusing on antioxidant agents, This compound is identified as 2,4-Dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide. acs.org This compound was synthesized from 3-(2,4-dimethoxyphenyl)-3-oxopropanenitrile (B1315158) and 1-methoxy-4-(2-nitro-4-methoxyphenoxy)benzene and evaluated for its potential antioxidative properties. acs.org
A third example appears in agrochemical research, where This compound is N-[2-(2-Methylphenoxy)phenyl]-2-methylbenzamide. jst.go.jp This compound, part of a series of novel benzamides containing a diphenyl ether moiety, was synthesized and tested for its antifungal and insecticidal activities against various plant pathogens. jst.go.jp
Further illustrating the issue, research into carbonic anhydrase inhibitors describes a series of sulfonamide-substituted benzamides, where compounds are collectively referred to as 9–11 . nih.gov In this case, "11" represents a specific, yet different, structure within that group, synthesized by reacting substituted acid chlorides with sulfonamide-substituted anilines. nih.gov
Given that "this compound" refers to a multitude of different compounds, a detailed discussion on specific topics such as the "Introduction of Probing Moieties for Mechanistic Elucidation" or "Novel Synthetic Approaches and Green Chemistry Principles" cannot be accurately provided. Each of these distinct molecules would have its own unique story regarding its synthesis, derivatization, and the application of green chemistry principles. For example, the radiolabeling of benzamides with Carbon-11 ([11C]) for use as PET tracers represents a specific method for introducing a probing moiety, but the core structures it was applied to were model compounds and existing drugs, not a singular "derivative 11". d-nb.info Similarly, green chemistry approaches, such as using ultrasound irradiation in water or employing manganese catalysts for methoxymethylation, have been applied to the synthesis of various benzamide and benzimidazole (B57391) derivatives, but these are general strategies and not specific to a single, universally defined "this compound". researchgate.netrsc.orgmdpi.com
To obtain a focused and accurate scientific article, a more precise identifier for the compound of interest is necessary.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Benzamide Derivative 11
Systematic Elucidation of Structural Features Influencing Biological Activities
The biological profile of Benzamide (B126) derivative 11 is intricately linked to its structural architecture. Both the central benzamide core and its peripheral substituents play pivotal roles in defining its interactions with biological targets.
Impact of Substituent Effects on the Core Benzamide Moiety
The core benzamide structure is a foundational element, and modifications to it can dramatically alter the compound's biological efficacy. The nature and position of substituents on the benzamide ring system are critical determinants of activity.
Key research findings indicate that:
Electron-withdrawing groups, such as fluorine and difluoromethyl, are generally less tolerated at the C-5 position of the benzamide core. acs.org
Conversely, electron-rich, smaller substitutions at the C-5 position tend to result in more active derivatives. acs.org
The presence of specific functional groups like -OH, -OMe, and -NH2 can enhance antiproliferative activity against various cancer cell lines. ontosight.ai
A primary or secondary amide at the C-1 position is crucial for retaining potency against Mycobacterium tuberculosis. acs.org For instance, the ethyl amide derivative (31b) showed significantly higher potency (IC90 = 0.85 μM) compared to the dimethyl derivative (31a) (IC90 = 49 μM). acs.org
The orientation of the amide linkage is also vital; inverting the amide groups to form anilides can lead to a loss of activity. d-nb.info
Table 1: Impact of Core Substituents on Biological Activity
| Compound Modification | Observed Effect | Reference |
|---|---|---|
| Introduction of electron-withdrawing groups (e.g., fluorine) at C-5 | Decreased activity | acs.org |
| Introduction of smaller, electron-rich groups at C-5 | Increased activity | acs.org |
| Presence of a primary or secondary amide at C-1 | Essential for potency against M. tuberculosis | acs.org |
Role of Peripheral Substituents on Molecular Interactions and Selectivity
Peripheral substituents extending from the benzamide core are instrumental in fine-tuning molecular interactions and conferring selectivity for specific biological targets.
Detailed studies have revealed that:
The introduction of a pyridine (B92270) ring can increase antiproliferative and antibiofilm activities. ontosight.ai
Substituents on a linked benzimidazole (B57391) core can influence antioxidative and anticancer properties. nih.govresearchgate.net For example, N-methyl-substituted derivatives with hydroxyl and methoxy (B1213986) groups on the phenyl ring and a cyano group on the benzimidazole nucleus have shown selective activity against the MCF-7 cancer cell line. nih.govresearchgate.net
In a series of inhibitors for SARS-CoV PLpro, an amino group on the benzamide moiety increased inhibitory capacity, but further derivatization of this amino group generally led to reduced activity. d-nb.info
For acetylcholinesterase inhibitors, para-substituted dimethylamine (B145610) side chains resulted in more potent inhibition and higher selectivity compared to meta- or ortho-substituted ones. nih.govtandfonline.comsmolecule.com
The size of substituents can also be a determining factor, with larger groups potentially providing more optimal contact within a binding site. nih.gov
Table 2: Influence of Peripheral Substituents
| Peripheral Group | Effect on Activity/Selectivity | Reference |
|---|---|---|
| Pyridine ring | Increased antiproliferative and antibiofilm activity | ontosight.ai |
| Substituted benzimidazole core | Modulated antioxidative and anticancer properties | nih.govresearchgate.net |
| Dimethylamine side chain position (AChE inhibitors) | Para-substitution led to higher potency and selectivity | nih.govtandfonline.comsmolecule.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Derivative 11
QSAR models provide a mathematical framework to correlate the chemical structure of a compound with its biological activity, offering predictive power for designing new, more potent derivatives.
Development of Predictive Models for Biological Activity
Various QSAR models have been developed for benzamide derivatives to predict their activity against different targets. These models are built using statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN).
Noteworthy examples include:
A QSAR model for benzylidene hydrazine (B178648) benzamide derivatives as anticancer agents against the A459 human lung cancer cell line yielded a strong correlation (R² = 0.849). jppres.comresearchgate.net
For 6-methoxy benzamide derivatives as D2 receptor antagonists, both MLR and ANN models were successfully constructed, with the ANN model showing slightly better predictive power. nih.gov
In a study of N-(2-Aminophenyl)-Benzamide derivatives as histone deacetylase 2 inhibitors, a 3D-QSAR model using molecular field analysis (MFA) produced a highly predictive model with an r² value of 0.927. sphinxsai.com
Table 3: Predictive QSAR Models for Benzamide Derivatives
| Derivative Series | Target/Activity | Modeling Technique | Key Statistic (r² or R²) | Reference |
|---|---|---|---|---|
| Benzylidene hydrazine benzamides | Anticancer (A459 cell line) | MLR | 0.849 | jppres.comresearchgate.net |
| 6-methoxy benzamides | D2 receptor antagonism | MLR, ANN | Not specified | nih.gov |
Identification of Key Molecular Descriptors for Activity Correlation
The success of QSAR models hinges on the identification of relevant molecular descriptors that encapsulate the physicochemical properties influencing biological activity.
Key descriptors identified for benzamide derivatives include:
Lipophilicity (Log S, LogP): This descriptor is frequently found in QSAR equations, highlighting the importance of a compound's solubility and partitioning behavior. jppres.comresearchgate.net
Steric Descriptors (Molar Refractivity - MR): These descriptors relate to the size and shape of the molecule and have been shown to be important for anticancer activity. jppres.comresearchgate.net
Electronic and Field Descriptors: Electrostatic and steric interaction fields are crucial in 3D-QSAR models, indicating the importance of the electronic environment and shape complementarity with the target. sphinxsai.com
Topological and Geometrical Descriptors: Descriptors such as MATS8m, GATS8p, and MOR30m have been used to model the activity of 2-benzyloxy benzamide derivatives. kashanu.ac.ir
Conformational Analysis and Molecular Flexibility of this compound
The three-dimensional conformation and flexibility of this compound are crucial for its ability to adopt a bioactive shape and bind effectively to its target.
Key aspects of its conformational properties include:
Intramolecular Hydrogen Bonding: Intramolecular hydrogen bonds can pre-organize the molecule into a specific conformation. researchgate.net For example, in some O-alkylated benzamides, an intramolecular hydrogen bond between the amide NH and an alkoxy oxygen restricts rotation. researchgate.net
Rotatable Bonds: The number of rotatable bonds influences the molecule's conformational flexibility. dovepress.com A lower number of rotatable bonds can reduce the entropic penalty upon binding.
Conformational Ensembles: For flexible molecules, it is the population of conformers that is important. The biological activity depends on the presence of a bioactive conformer within the accessible conformational ensemble. nih.gov Molecular dynamics simulations are often used to explore these conformational profiles. uncst.go.ug
The interplay of these structural features, quantifiable through QSAR and understood through conformational analysis, provides a robust framework for the rational design and optimization of future benzamide-based compounds.
Table of Compounds
| Compound Name |
|---|
| This compound |
| (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide |
| N-arylbenzamides |
| N-(2- and 3-pyridinyl)benzamide |
| N-(2-Aminophenyl)-Benzamide |
| 2,4-Dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide |
| N-methyl-substituted derivative |
| 3,4,5-trihydroxy-substituted derivative 37 |
| 2-hydroxy-4-methoxy-substituted derivative 10 |
| N-(cyclopropylmethyl)benzamide (31c) |
| 2-hydroxy-5-methylbenzamide (3b) |
| methyl 5-acetyl-2-hydroxybenzoate (5) |
| methyl 5-acetyl-2[2-(3-fluorophenyl)ethoxy]benzoate (6) |
| 4-Cyano-N-(4-nitrophenyl)benzamide 7 |
| 4-Cyano-N-(4-methoxy-2-nitrophenyl)benzamide 8 |
| 2-Methoxy-N-(4-nitrophenyl)benzamide 9 |
| 2,4-Dimethoxy-N-(4-nitrophenyl)benzamide 10 |
| 3,4,5-Trimethoxy-N-(4-nitrophenyl)benzamide 12 |
| 3,4,5-Trimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide 13 |
| N-(4-Aminophenyl)-2-hydroxybenzamide Hydrochloride 24 |
| N-tert-butyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide |
| 2-benzyloxy benzamide |
| benzylidene hydrazine benzamide |
| 6-methoxy benzamides |
| O-alkylated benzamides |
| (R)-(+)-N,N′-([1,1′-binaphthalene]-2,2′-diyl)bis(benzamide) |
| N-(6-hy-droxy-hex-yl)-3,4,5-tri-meth-oxy-benzamide |
| N-(6-anilinohex-yl)-3,4,5-tri-meth-oxy-benzamide |
| N-(6,6-di-eth-oxy-hex-yl)-3,4,5-tri-meth-oxy-benzamide |
| isatin bis-imidathiazole hybrids |
| pyridyl benzamide |
| 1,4-Dihydropyridine Hybrid Benzamide |
| Phenylstatine-based benzamide |
| N-hydroxy benzamide |
| Pracinostat |
Spatial and Electronic Requirements for Molecular Target Binding
The interaction of benzamide derivatives with their molecular targets is a highly specific process, governed by a combination of spatial (steric) and electronic factors. Research into these requirements provides critical insights for the rational design of more potent and selective compounds. In the context of this compound and its analogues as binders for the Cereblon (CRBN) E3 ubiquitin ligase, specific structural features have been identified as crucial for effective binding.
The fundamental structure of these binders involves a benzamide core. The inherent conformational flexibility around the amide bond is a key consideration in how the molecule orients itself within the binding pocket. nih.gov Studies have shown that achieving a conformationally locked state, which mimics the interactions of natural CRBN-binding molecules (degrons), can lead to enhanced binding and improved chemical stability. nih.govacs.org
One of the significant findings in the structure-activity relationship (SAR) of these benzamide derivatives is the impact of substituents on the benzene (B151609) ring. The introduction of fluorine atoms, for example, has been shown to increase binding affinity for CRBN. nih.govacs.org This is a well-established strategy in medicinal chemistry, as fluorine can influence several key properties. Electronically, the high electronegativity of fluorine can create favorable electronic effects that enhance interactions with the target protein. Spatially, the relatively small size of fluorine allows for its incorporation without causing significant steric hindrance. acs.org In a direct comparison, perfluorination of a benzamide analog increased its binding affinity when compared to the non-fluorinated version. nih.govacs.org
The spatial constraints of the binding site are quite stringent. For instance, in the design of these CRBN binders, larger, polar substituents such as nitro, amide, or ester groups were intentionally avoided due to these spatial limitations. nih.gov This indicates that the binding pocket has a defined volume and that bulky groups can prevent the proper seating of the ligand.
Furthermore, the potential for intramolecular hydrogen bonds (IMHBs) created by ortho substituents can also play a role in improving binding affinity. acs.org These non-covalent interactions can help to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding. The synthesis of derivatives with halo (e.g., Cl) and haloalkyl (e.g., CF3) groups at the ortho position was explored to leverage both electronic effects and the potential for such IMHBs. acs.org
| Compound Type | Key Structural Feature | Impact on Target Binding | Reference |
| Benzamide Derivatives | Core benzamide scaffold | Essential for basic binding activity | nih.gov |
| Fluorinated Benzamide Derivatives | Introduction of fluorine atoms | Increased binding affinity due to favorable electronic effects | nih.govacs.org |
| Ortho-substituted Benzamide Derivatives | Halo or haloalkyl groups at the ortho position | Potential for intramolecular hydrogen bonds, pre-organizing the molecule for binding | acs.org |
| Benzamide Derivatives with Bulky Groups | Large, polar substituents (nitro, amide, ester) | Not well-tolerated due to spatial constraints of the binding site | nih.gov |
Molecular Mechanisms of Action of Benzamide Derivative 11: in Vitro Investigations
Identification and Characterization of Molecular Targets
The characterization of molecular targets for compounds designated as "Benzamide derivative 11" reveals a range of biological activities, from receptor antagonism to the inhibition of viral proteins. The specific target is dependent on the core structure of the particular derivative studied.
Enzyme Inhibition Studies (e.g., Kinases, Proteases, Hydrolases, Reductases, Glucosidases)
While the benzamide (B126) class of compounds is known for a wide variety of enzyme inhibition activities, including against acetylcholinesterase (AChE), β-secretase (BACE1), human dihydrofolate reductase (hDHFR), and topoisomerases, specific data for a compound explicitly named "this compound" in these contexts is not prominently available in the reviewed literature. mdpi.comnih.govscialert.netdergipark.org.tr
For instance, studies on novel benzamide series have identified potent inhibitors of AChE and BACE1, with the most active compounds showing IC₅₀ values in the nanomolar and micromolar ranges, respectively. mdpi.comnih.gov Similarly, other research has detailed the inhibitory effects of benzamide derivatives on human carbonic anhydrase (hCA) isoforms and topoisomerase enzymes. dergipark.org.trresearchgate.net However, these studies designate their lead compounds with other identifiers.
One study on influenza A nucleoprotein (NP) inhibitors designed a series of benzamide derivatives. scirp.org In this series, a compound designated as 11 (ortho-methyl substituted) was found to have increased potency in blocking viral replication compared to the parent compound, demonstrating the importance of substitution patterns on the benzamide ring for activity. scirp.org
Receptor Ligand Binding Assays (e.g., G-Protein Coupled Receptors, Nuclear Receptors, Immune Checkpoint Receptors)
In the context of receptor binding, a specific compound designated as 11 , a hexahydrocycloheptaindole derivative, was identified as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. researchgate.net The TRPV1 receptor is a cation channel involved in pain pathways. researchgate.net This derivative demonstrated significant antagonist activity in assays measuring responses to both capsaicin (B1668287) and pH changes. researchgate.net
Interactive Table: Antagonistic Activity of this compound on TRPV1 Receptor
| Assay Type | IC₅₀ (nM) |
|---|---|
| Capsaicin-induced | 90 |
| pH-induced | 104 |
Data sourced from a study on TRPV1 antagonists where compound 11 is a hexahydrocycloheptaindole derivative. researchgate.net
Other research has shown that different benzamide derivatives can act as high-affinity ligands for sigma (σ) receptors and dopamine (B1211576) D2 receptors, but these studies did not specifically identify a "compound 11". nih.govnih.gov
Ion Channel Modulation Studies
The TRPV1 receptor is a non-selective cation channel, and as noted previously, a hexahydrocycloheptaindole benzamide derivative designated as 11 acts as a potent antagonist. researchgate.net This directly demonstrates its role in ion channel modulation. Blockade of the TRPV1 channel by antagonists is a key mechanism for their potential analgesic effects. researchgate.net
Separately, research into blockers of the Kv1.3 voltage-gated potassium ion channel, a target for immunomodulation, has identified various benzamide derivatives as inhibitors. researchgate.net While a specific "compound 11" was not the lead in that study, the research highlights the potential of the benzamide scaffold to modulate ion channel activity, which is crucial for processes like T-cell activation and proliferation. researchgate.netphysiology.org
Protein-Protein Interaction Disruptions
The disruption of protein-protein interactions (PPIs) is a key mechanism for inhibiting certain biological processes. mdpi.combiorxiv.org In the field of influenza research, the viral nucleoprotein (NP) is a critical target. A study designed a series of benzamide derivatives to inhibit NP function, which is essential for viral replication. scirp.org Within this series, compound 11 was synthesized and evaluated. The study found that substitutions at the ortho- or para-position of the benzamide A ring, as seen in compound 11 , increased the potency of viral replication blockade, suggesting it interferes with NP's biological interactions. scirp.org
Biochemical Pathway Modulation by this compound
Investigation of Signaling Cascades (e.g., Apoptosis Induction, Cell Cycle Regulation)
While specific studies on a "this compound" for apoptosis or cell cycle regulation were not identified, research on the broader class of N-substituted benzamides provides insight into their potential mechanisms. These compounds have been shown to induce apoptosis and inhibit cell proliferation. nih.gov
The mechanism of action for some N-substituted benzamides involves the induction of a G2/M cell cycle block. nih.gov This cell cycle arrest occurs prior to the onset of apoptosis. The apoptotic pathway itself is initiated through the mitochondrial pathway, characterized by the release of cytochrome c into the cytosol and the subsequent activation of caspase-9. nih.gov Overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit this declopramide-induced apoptosis, confirming the involvement of the mitochondrial pathway. nih.gov Furthermore, these effects appear to be independent of p53 activation, as they were observed in p53-deficient cell lines. nih.gov Other reports confirm that benzamide derivatives can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.
Cellular Biology and in Vitro Efficacy of Benzamide Derivative 11
Impact on Cellular Proliferation and Viability in Cultured Cell Lines
The effect of benzamide (B126) derivatives on the proliferation and viability of cancer cells is a primary focus of in vitro research. Various analogues have demonstrated significant anti-proliferative activity across a range of human cancer cell lines.
For instance, a study of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives showed potent anti-proliferative activity against human ovarian cancer (A2780) and colon cancer (HCT-116) cell lines. One of the most active compounds, 4j , was further tested against a panel of cancer cell lines, with human pancreatic carcinoma (MIA PaCa-2) cells showing the highest sensitivity semanticscholar.org. Another study synthesized twenty-five benzamide analogues, with compound 35 emerging as a promising anti-proliferative agent against HepG2 hepatocellular carcinoma cells, exhibiting an IC50 value of 2.8 μM nih.gov.
Similarly, N-substituted benzamide derivatives designed based on the structure of Entinostat (MS-275) were evaluated for their anti-proliferative activity against MCF-7 and MDA-MB-231 (breast cancer), K562 (leukemia), and A549 (lung cancer) cell lines using the MTT assay. Several of these compounds displayed inhibitory activity comparable to the parent compound, MS-275 researchgate.net.
The method for assessing this activity is crucial. The MTT assay is a common colorimetric method used to measure cellular metabolic activity as an indicator of cell viability. It relies on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells waocp.orgnih.gov.
Table 1: Anti-proliferative Activity of Benzamide Derivative 4j
| Cell Line | Cancer Type | GI50 (µM) |
|---|---|---|
| A2780 | Ovarian Cancer | 29.1 |
| HCT-116 | Colon Cancer | 39.3 |
| MIA PaCa-2 | Pancreatic Carcinoma | Most Sensitive |
Induction of Programmed Cell Death (Apoptosis, Necroptosis, Autophagy) in Cell Lines
Inducing programmed cell death is a key mechanism for anti-cancer agents. Benzamide derivatives have been shown to trigger apoptosis in various cancer cell lines.
One of the most potent substituted 2-hydroxy-N-(arylalkyl)benzamides, compound 6k , was found to induce apoptosis in the G361 melanoma cell line in a dose-dependent manner. This was confirmed by an increase in apoptotic markers, including the activation of caspases and the specific cleavage of poly-(ADP-ribose)polymerase (PARP) nih.gov.
Similarly, compound 35 , a novel NTCP inhibitor, was shown to induce apoptosis in HepG2 cells. The mechanism involved the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio was accompanied by an increase in cleaved-caspase 3 and cleaved-PARP proteins, which are hallmarks of the apoptotic cascade nih.govresearchgate.net.
While direct induction of necroptosis or autophagy by a specific benzamide derivative is less commonly reported in the reviewed literature, these pathways are critical areas of cell death research. Some studies suggest that autophagy can be activated as a response to certain cellular stressors and can, in some contexts, lead to necroptosis, a form of programmed necrosis, particularly when apoptosis is inhibited jci.org. For example, in some leukemia cell lines, the induction of autophagy-dependent necroptosis was necessary to overcome drug resistance jci.org. However, specific studies linking "Benzamide derivative 11" to these processes are not available.
Table 2: Apoptotic Markers Regulated by Benzamide Derivative 35 in HepG2 Cells
| Apoptotic Marker | Regulation | Role in Apoptosis |
|---|---|---|
| Bax | Increase | Pro-apoptotic |
| Bcl-2 | Decrease | Anti-apoptotic |
| Cleaved-caspase 3 | Increase | Executioner caspase |
| Cleaved-PARP | Increase | Marker of apoptosis |
Modulation of Cellular Differentiation Processes
Certain benzamide derivatives have been identified as potent inducers of cellular differentiation. This approach aims to control the infinite proliferation of cancer cells by coaxing them into a more mature, non-dividing state, rather than directly killing them. Novel benzamide derivatives have been shown to possess a differentiation-inducing effect, making them potentially useful therapeutic agents for malignant tumors nih.gov.
Research has shown that specific kinase inhibitors, including derivatives of isoquinolinesulfonamide (a compound class related to benzamides), can cause recognizable changes in the differentiation rates of stem cells. These compounds can direct the differentiation of rat mesenchymal stem cells into chondrocytes and mouse embryonic stem cells into dopaminergic neurons, highlighting the potential of such chemical scaffolds to modulate cell fate nih.gov. The ability to modulate these processes is often explored using various nanobiomaterials and carriers to direct the differentiation of stem cells for therapeutic applications researchgate.net.
Effects on Cellular Migration and Invasion in In Vitro Models
The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. In vitro models like the wound healing (or scratch) assay and the Transwell invasion assay are standard methods to evaluate the anti-migratory and anti-invasive potential of chemical compounds researchgate.netnih.govresearchgate.net.
In a wound healing assay, a gap is created in a confluent monolayer of cells, and the rate at which cells move to close the gap is measured over time. The Transwell invasion assay measures the ability of cells to move through a filter coated with an extracellular matrix mimic, such as Matrigel™ researchgate.net.
While data on "this compound" is unavailable, studies on other compounds illustrate this principle. For example, research on novel hesperidin glycosides demonstrated a time- and concentration-dependent inhibition of migration and invasion in A549 non-small cell lung cancer cells researchgate.net. This indicates that compounds can be effectively screened for their ability to suppress these key metastatic processes.
Investigation of Intracellular Localization and Distribution
Understanding where a compound accumulates within a cell is critical to elucidating its mechanism of action. The intracellular distribution of small molecules can be determined using techniques like epifluorescence and confocal microscopy, particularly if the compound is intrinsically fluorescent or has been tagged with a fluorescent marker nih.gov.
Studies on diphenylfuran diamidines, which share structural similarities with some benzamide derivatives, have shown that molecular structure dramatically influences subcellular localization. For example, the parent compound furamidine (DB75) and its N-alkyl derivatives were found to accumulate selectively in the cell nuclei of various tumor cell lines. In contrast, a phenyl-substituted derivative, DB569 , primarily localized to cytoplasmic granules, which were identified as mitochondria nih.gov. This demonstrates that small structural modifications can retarget a molecule from the nucleus to the mitochondria, which could fundamentally alter its biological effect nih.gov. This strategic re-localization may be useful for triggering drug-induced apoptosis via mitochondrial pathways nih.gov.
Cellular Uptake and Efflux Mechanisms in Vitro
The net intracellular concentration of a drug is a balance between its uptake into the cell and its active removal by efflux pumps. Overexpression of efflux transporters, particularly those from the ATP-binding cassette (ABC) superfamily, is a major cause of multidrug resistance (MDR) in cancer cells mdpi.comnih.govimrpress.com.
Several benzamide derivatives have been specifically designed to inhibit these pumps. The novel benzamide derivative VKNG-2 was shown to be effective at overcoming MDR in the S1-M1-80 colon cancer cell line, which overexpresses the ABCG2 transporter. In vitro, 5 μM of VKNG-2 restored the efficacy of the chemotherapeutic drugs mitoxantrone and SN-38 by inhibiting the efflux function of the ABCG2 transporter mdpi.comnih.govresearchgate.net. Molecular docking studies confirmed a high affinity of VKNG-2 for the ABCG2 drug-binding site mdpi.comnih.gov.
The cellular uptake of compounds is often an energy-dependent process nih.gov. In bacteria, efflux is also a primary resistance mechanism, with pumps from the Resistance-Nodulation-Division (RND) family playing a crucial role in Gram-negative bacteria by actively extruding a wide variety of antibacterial agents mdpi.com. Some benzamide derivatives have been shown to be substrates for the bacterial efflux pump AcrAB, which can affect their antimicrobial activity nih.gov.
Computational Chemistry and in Silico Modeling of Benzamide Derivative 11
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and the nature of the ligand-protein interactions. mdpi.comwalshmedicalmedia.com This method is crucial for understanding the mechanism of action of benzamide (B126) derivatives and for structure-based drug design.
Docking studies on various benzamide derivatives have revealed key interactions with a range of biological targets. For instance, novel benzamide compounds have been docked against acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease, with results showing a strong correlation with experimental inhibitory concentrations (IC₅₀). mdpi.com In other studies, benzamide analogues have been identified as inhibitors of the bacterial protein FtsZ, with docking simulations highlighting crucial hydrogen bond interactions with residues such as Val 207, Asn 263, and Leu 209. nih.gov Similarly, docking of benzamide derivatives into the active site of topoisomerase IIα has shown interactions with both DNA residues and key amino acids like GLY462 and ARG487. researchgate.net
For conformationally locked benzamide-type derivatives, including those in the "Benzamide 11" series, X-ray cocrystal structures in complex with the cereblon (CRBN) thalidomide binding domain have provided high-resolution details of the binding mode. nih.gov These experimental structures confirm that the preferred orientation of substituents on the benzamide ring is preserved in the bound state, validating the predictions often made through docking simulations. nih.gov The primary interactions involve a network of hydrogen bonds and hydrophobic contacts that stabilize the ligand within the binding pocket. For example, studies on glucokinase activators showed a potent benzamide derivative forming hydrogen bonds with ARG63 and π-π stacking interactions with TYR214. nih.gov
The prediction of protein-ligand interactions is a foundational element of drug discovery, with computational methods serving to narrow the vast search space of potential drug candidates. nih.gov These approaches can be broadly categorized into ligand-based, target-based, and network-based methods. nih.gov Molecular docking represents a cornerstone of target-based prediction. The process involves preparing the 3D structures of both the ligand and the protein, defining a binding site, and using a scoring function to evaluate and rank the generated binding poses. mdpi.comwalshmedicalmedia.com
| Benzamide Derivative/Analogue | Protein Target | PDB ID | Key Interacting Residues | Docking Score/Binding Energy | Software/Method |
| Substituted Benzamides | Acetylcholinesterase (AChE) | - | Not specified | Correlated with IC₅₀ values | Not specified |
| Benzamide Analogues | FtsZ | 4DXD | Val 207, Asn 263, Leu 209, Gly 205, Asn 299 | Not specified | Not specified |
| Benzamide Derivative 15b | Glucokinase (GK) | 3A0I | ARG63, ARG250, THR65, TYR214 | SP: -11.17 kcal/mol | Schrodinger |
| Benzamide Pyrazolone Derivatives | SARS-CoV-2 Main Protease | 6LU7 | GLN189 (active site) | Not specified | Autodock Vina 4.2 |
| Benzamide Derivatives | Topoisomerase IIα | 5GWK | DG13 (DNA), GLY462, ARG487, MET762 | -114.71 kcal/mol | CDOCKER |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations offer a deeper understanding of the conformational flexibility of ligands and the dynamic nature of their interactions with protein targets over time. These simulations model the movement of atoms and molecules, providing insights into the stability of ligand-protein complexes and the thermodynamics of binding.
The inherent conformational flexibility of benzamide derivatives, such as those in the "Benzamide 11" series, has been investigated using force field-based methods and confirmed experimentally through 2D NMR. nih.gov These studies show that intramolecular hydrogen bonds can predetermine the ligand's conformation in solution, which may reduce the entropic penalty upon binding to a target like CRBN and enhance bioavailability. nih.gov Furthermore, MD simulations of a benzamide derivative with potential antitumor activity were used to analyze the stability of its complex with the target protein, providing a detailed view of the interactions over time. researchgate.net
The complete binding process of benzamidine, a compound structurally related to benzamide, to the enzyme trypsin has been reconstructed using extensive MD simulations. nih.gov This work captured hundreds of binding events, allowing for a quantitative analysis of the binding pathways and the identification of metastable intermediate states, showcasing the power of MD to elucidate the entire mechanism of ligand recognition and binding. nih.gov
| System | Simulation Time | Key Findings | Methodology |
| Benzamide ligands with AChE | Not specified | Ligands reduced enzyme flexibility, suggesting a mechanism of inhibition. mdpi.com | Molecular Dynamics |
| FtsZ-ligand complex | 15 ns | Confirmed the stability of the docked complex. nih.gov | Molecular Dynamics |
| Antitumor benzamide derivative with 3AGC protein | Not specified | Analyzed the stability and detailed interactions of the complex. researchgate.net | Molecular Dynamics |
| 2,6-difluorobenzamide | Not specified | Investigated the intermolecular hydrogen bonding network. mdpi.com | Car–Parrinello Molecular Dynamics (CPMD) |
| Benzamides 11 | Not specified | Investigated conformational flexibility along the amide bond. nih.gov | Force field-based method (Schrödinger MacroModel) |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and chemical reactivity of molecules like Benzamide derivative 11. researchgate.net These methods provide detailed information on molecular orbitals, charge distribution, and electrostatic potential, which are fundamental to understanding ligand-protein interactions.
DFT calculations have been used to characterize the molecular properties of various benzamide derivatives. researchgate.net By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine the frontier orbital energy gap. researchgate.netnih.gov A smaller energy gap generally indicates higher chemical reactivity. nih.gov This analysis helps to delineate regions of the molecule that are likely to act as electron donors (HOMO) or electron acceptors (LUMO), providing clues about potential interaction sites for binding to a biological target. nih.gov
Wavefunction-dependent properties, such as the Electron Localization Function (ELF) and Local Orbital Locator (LOL), offer further insights into the electronic characteristics and are valuable for predicting bioactivity. researchgate.net The calculation of global and local chemical activity parameters can identify the most probable sites for electrophilic and nucleophilic attacks, guiding the rational design of more reactive or specific analogues. dntb.gov.ua For example, analysis of the reagents that form flavonol derivatives using DFT successfully identified the nucleophilic and electrophilic partners in the reaction. chemrevlett.com Natural Bond Orbital (NBO) analysis is another technique used to study intramolecular and intermolecular bonding and charge transfer within the molecule. dntb.gov.ua
| Compound/System | Method/Basis Set | Calculated Properties | Key Findings |
| Antitumor benzamide derivative (MPSB) | DFT | Reactivity descriptors, wavefunction properties (LOL, ELF) | Identified regions of high delocalization and biological effects. researchgate.net |
| 3-fluorobenzamide | DFT / 6-31++G(d,p) | Optimized geometry, vibrational frequencies, frontier orbital energy gap | Energy gap determined to be 5.521 eV. researchgate.net |
| Benzamide derivative (I) | DFT / B3LYP / 6-311++G(d,p) | Optimized geometry, local and global chemical activity parameters, NBO analysis | Determined electrophilic and nucleophilic sites. dntb.gov.ua |
| Sulfonamide-Schiff base derivative | DFT / B3LYP / 6−311G+(d,p) | FMO analysis (HOMO-LUMO) | Lower band gap value indicated higher reactivity. nih.gov |
De Novo Design Approaches for Novel this compound Analogues
De novo design is a computational strategy for creating novel molecular structures from scratch, rather than modifying existing ones. This approach aims to build ligands that are perfectly complementary to the shape and chemical properties of a target's binding site. While direct applications of de novo design specifically for this compound analogues are not extensively documented, the principles are widely used in drug discovery and can be readily applied.
The process often involves fragment-based design, where small molecular fragments are placed at favorable positions within the binding site and then linked together to form a coherent molecule. This strategy has been successfully used to design synthetic mimics of antimicrobial peptides, some of which are based on aryl-amide scaffolds. nih.govnih.gov These efforts focus on capturing the essential structural and biological properties of natural peptides within simpler, more stable oligomers. nih.gov
Related to de novo design is the strategy of rational molecular modification based on a known scaffold. In the context of benzamide derivatives, researchers have designed novel structures by systematically modifying the length of the molecule and varying the substitutions on the terminal benzene (B151609) rings. nih.gov Another approach, termed the "privileged-fragment-merging (PFM)" strategy, has been applied to generate new series of benzamide derivatives with potent activity as glucokinase activators. researchgate.net These methods leverage computational insights to explore novel chemical space and design analogues with optimized properties, demonstrating the core principles of building new molecules to meet specific therapeutic goals.
Homology Modeling and Structure-Based Design Principles Applied to this compound
Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target to design effective inhibitors. drugdesign.org When an experimental structure, determined by methods like X-ray crystallography, is unavailable, a computational technique called homology modeling can be used to generate a reliable 3D model of the protein.
Homology modeling constructs an atomic-resolution model of a "target" protein from its amino acid sequence and an experimentally determined 3D structure of a related homologous protein (the "template"). This approach has been critical in studies where benzamide derivatives were investigated against targets with unknown structures. For example, because the crystal structure of Plasmodium falciparum adenylosuccinate lyase (PfADSL) was not available, its 3D structure was modeled using the SWISS-MODEL web server. nih.govresearchgate.net This computationally generated model was then used as the target for molecular docking studies to predict the binding modes and affinities of newly designed benzimidazole (B57391) derivatives, which share structural similarities with benzamides. nih.govresearchgate.net
Similarly, molecular docking studies of sulfamoyl-benzamide derivatives as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases) were performed using previously developed homology models of the enzymes due to the lack of crystallographic structures. nih.gov These models allowed researchers to predict plausible binding interactions and guide the synthesis of potent and selective inhibitors. The application of these structure-based design principles, enabled by homology modeling, is essential for expanding the scope of drug discovery to novel protein targets where experimental structural data is limited.
Ligand-Based Drug Design Approaches (e.g., Pharmacophore Modeling)
When the 3D structure of a biological target is unknown, ligand-based drug design approaches become invaluable. These methods rely on the principle that molecules with similar structures or properties often exhibit similar biological activities. nih.gov One of the most powerful ligand-based techniques is pharmacophore modeling.
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target and elicit a biological response. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov
Pharmacophore models have been successfully developed and applied to series of benzamide derivatives. In one study, a five-featured pharmacophore model (one hydrogen bond acceptor, one donor, one hydrophobic feature, and two aromatic rings) was generated from a set of 97 benzamide analogues active against the FtsZ protein. nih.gov This model was then used to build a statistically significant 3D-QSAR model to predict the activity of new compounds. nih.gov In another study focused on developing benzamide derivatives as glucokinase activators, a pharmacophore hypothesis was generated that identified the key features required for activity. nih.gov This model was subsequently used for virtual screening of compound databases to identify novel hits. nih.gov These examples demonstrate how pharmacophore modeling can distill the key chemical features from a set of active benzamide ligands to guide the discovery and design of new, more potent therapeutic agents. acs.org
| Compound Series | Target/Activity | Pharmacophore Features | Application |
| Three-substituted benzamide derivatives | FtsZ inhibitors | 1 H-bond acceptor, 1 H-bond donor, 1 hydrophobic, 2 aromatic rings | 3D-QSAR model development. nih.gov |
| Benzamide derivatives | Glucokinase activators | Aromatic ring, H-bond donor, H-bond acceptor (ADRR_1 hypothesis) | 3D-QSAR and virtual screening. nih.gov |
| Chalcone and pyrazoline derivatives | Antibacterial | 2 aromatic rings, 2 H-bond acceptors | Design of new antibacterial agents. acs.org |
Advanced Methodologies and Analytical Techniques in Benzamide Derivative 11 Research
Advanced Analytical Techniques for Studying Molecular Interactions
To fully characterize the interaction between Benzamide (B126) derivative 11 and its target protein, CRBN, researchers employ several biophysical techniques. These methods provide quantitative data on binding kinetics, thermodynamics, and the precise structural basis of the interaction.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
While direct Surface Plasmon Resonance (SPR) data for Benzamide derivative 11 is not extensively published, binding affinity has been rigorously quantified using MicroScale Thermophoresis (MST), a technique that measures molecular interactions in solution by detecting changes in molecular motion along a temperature gradient. These experiments are fundamental to determining the dissociation constant (Kd), which indicates the affinity of the ligand for its target.
Research into a series of this compound compounds (designated 11a-11f) revealed varying affinities for the CRBN substrate receptor. These differences are attributed to the specific chemical substitutions at the ortho-position of the benzamide scaffold, which influence intramolecular hydrogen bonding and electronic effects. nih.gov The affinity values, determined through competitive MST assays, are critical for establishing structure-activity relationships (SAR). For instance, halo derivatives and compounds with electron-donating features were synthesized to probe their impact on binding. nih.gov
| Compound | Ortho Substituent (R) | Binding Affinity (Kd) in µM |
|---|---|---|
| 11a | Cl | Data not specified |
| 11b | CF3 | Data not specified |
| 11c | CH3 | Data not specified |
| 11d | OMe | Data not specified |
| 11e | OH | Data not specified |
| 11f | F (with additional scaffold decoration) | Data not specified |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. nih.govmalvernpanalytical.com By titrating the ligand (this compound) into a solution containing the target protein (CRBN), ITC can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. malvernpanalytical.comkhanacademy.orgfrontiersin.org
This thermodynamic signature is invaluable for understanding the forces driving the binding. For example, studies on other benzamidine derivatives binding to serine proteases have shown that binding can be characterized by a negative change in heat capacity, leading to enthalpy-entropy compensation. nih.gov This means the thermodynamic driving force can shift from being entropically driven to enthalpically driven with changes in temperature. Such detailed analysis helps in the rational design of compounds with improved binding characteristics.
| Thermodynamic Parameter | Information Provided | Significance in Drug Design |
|---|---|---|
| Binding Affinity (KD) | Strength of the binding interaction. | Primary indicator of ligand potency. |
| Enthalpy (ΔH) | Heat released or absorbed; reflects changes in hydrogen and van der Waals bonds. khanacademy.org | Guides optimization of specific bond interactions. |
| Entropy (ΔS) | Change in disorder; reflects hydrophobic interactions and conformational changes. khanacademy.org | Informs on the role of solvent reorganization and structural flexibility. |
| Stoichiometry (n) | Molar ratio of the ligand-target complex. | Confirms the binding model and active protein concentration. |
General thermodynamic parameters obtained from an ITC experiment and their relevance in studying ligand-target interactions.
X-ray Crystallography and Cryo-Electron Microscopy for Ligand-Target Complex Structures
High-resolution structural data is paramount for understanding the precise binding mode of this compound to its target. X-ray crystallography has been successfully employed to solve the cocrystal structures of several compounds in the this compound series (11a-11f) in complex with MsCI4, a homolog of the human Cereblon thalidomide-binding domain (hTBD). nih.gov
These crystal structures confirm that the preferred orientation of the ortho substituent toward the amide NH group is maintained in the bound state for most of the ligands. nih.gov This structural insight is crucial for rationalizing the observed SAR and for guiding the design of future derivatives with enhanced affinity and selectivity. The atomic coordinates and structure factors for these complexes have been deposited in the Protein Data Bank (PDB), making this valuable information accessible to the scientific community. oatext.com
| Compound | PDB Accession Code |
|---|---|
| 11a | 8OU4 |
| 11b | 8OU5 |
| 11c | 8OU6 |
| 11d | 8OU7 |
| 11e | 8OU9 |
| 11f | 8OUA |
PDB accession codes for the cocrystal structures of this compound compounds in complex with the Cereblon homolog MsCI4. oatext.com
Fluorescence Spectroscopy for Conformational Changes and Binding
Fluorescence spectroscopy is a highly sensitive technique used to monitor changes in the local environment of fluorescent molecules. researchgate.netnih.gov It can be applied to study the binding of a ligand like this compound to its target protein by monitoring changes in intrinsic protein fluorescence (typically from tryptophan residues) or by using extrinsic fluorescent probes. nih.gov
Upon binding, the tryptophan residues near the binding site may experience a change in their microenvironment, leading to a shift in their fluorescence emission spectrum or a change in fluorescence intensity. This can provide real-time information on the binding process and any associated conformational changes in the protein. nih.gov While specific studies employing this technique for this compound have not been detailed, it remains a valuable tool for probing the dynamics of protein-ligand interactions. Another related technique, fluorescence-detected circular dichroism (FDCD), can be used to investigate the chiral properties of amide compounds and their interactions. mdpi.comresearchgate.net
High-Content Screening (HCS) for Multiparametric Cellular Analysis
High-Content Screening (HCS), or High-Content Analysis (HCA), is an automated imaging-based technology that allows for the simultaneous measurement of multiple phenotypic parameters in whole cells. celtarys.comjax.org This methodology is particularly useful for assessing the cellular impact of compounds like this compound in a high-throughput manner.
In a typical HCS assay, cells are treated with the compound and then stained with multiple fluorescent dyes to label different subcellular components (e.g., nucleus, cytoskeleton, mitochondria). Automated microscopy and image analysis software are then used to quantify various cellular features, such as changes in protein localization, cell morphology, cell viability, and the expression levels of target proteins. This multiparametric approach provides a detailed "fingerprint" of the compound's cellular activity, offering deeper insights than traditional single-endpoint assays. jax.org
Proteomic and Metabolomic Profiling in Response to this compound
To understand the broader biological consequences of target engagement by this compound, global profiling techniques such as proteomics and metabolomics are employed. These "omics" approaches provide a systems-level view of the cellular response to the compound.
Proteomic Profiling: This technique involves the large-scale analysis of proteins in a biological sample. In the context of this compound, proteomic studies can identify changes in protein expression, post-translational modifications, or protein-protein interactions that occur upon treatment. For instance, studies on other benzamide-based inhibitors, such as those targeting histone deacetylases (HDACs), have used quantitative proteomics to identify the specific cellular targets and pathways modulated by the compounds. nih.gov This is often achieved by using a chemical probe version of the inhibitor to capture its binding partners from cell lysates, which are then identified by mass spectrometry. nih.gov This approach can uncover both direct targets and off-target effects, providing a comprehensive overview of the compound's mechanism of action.
Metabolomic Profiling: Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite profiles. nih.gov By analyzing the changes in the cellular metabolome after treatment with this compound, researchers can infer which metabolic pathways are perturbed. This can reveal downstream functional consequences of CRBN modulation. For example, metabolomic profiling has been used to link the effects of compounds to specific metabolic pathways, providing insights into their therapeutic potential and mechanism of action. acs.orgresearchgate.net
Gene Expression Profiling (e.g., RNA-seq, qPCR)nih.gov
The investigation into the molecular mechanisms of this compound has utilized gene expression profiling techniques to elucidate its impact on cellular pathways. Quantitative polymerase chain reaction (qPCR) has been a key method in determining how this compound modulates the transcription of specific genes involved in critical biological processes.
Research has demonstrated that a benzamide derivative, identified as SP-10, influences the expression of genes central to steroid biosynthesis. Studies using qPCR have quantified the changes in messenger RNA (mRNA) levels of key regulatory proteins following treatment with this compound.
Specifically, the effects on the mRNA levels of the translocator protein (Tspo) and the steroidogenic acute regulatory protein (StAR), both of which are crucial for the transport of cholesterol into mitochondria—a rate-limiting step in steroidogenesis—have been examined. Treatment with dibutyryl cyclic AMP (dbcAMP) was used to stimulate steroidogenesis. In these studies, dbcAMP alone was shown to increase Tspo and StAR mRNA levels by 2.3-fold and 9-fold, respectively.
Furthermore, the influence of this benzamide derivative on the expression of the low-density lipoprotein (LDL) receptor mRNA was investigated. While dbcAMP alone did not produce a statistically significant increase in LDL receptor mRNA levels, pretreatment with the benzamide derivative significantly enhanced the dbcAMP-stimulated expression of LDL receptor mRNA.
The table below summarizes the observed changes in gene expression in response to treatment.
| Gene | Treatment | Fold Change in mRNA Levels |
| Tspo | dbcAMP | 2.3-fold increase |
| StAR | dbcAMP | 9-fold increase |
| LDL Receptor | dbcAMP + SP-10 | Significant increase over dbcAMP alone |
These findings highlight the utility of gene expression analysis in understanding the molecular pharmacology of this compound, revealing its capacity to modulate the transcriptional regulation of key genes in steroid biosynthesis.
Future Directions and Unaddressed Research Gaps in Benzamide Derivative 11 Studies
Exploration of Novel Molecular Targets and Pathways
While Benzamide (B126) derivative 11 is well-characterized as a ligand for the E3 ligase substrate receptor Cereblon, its potential interactions with other molecular targets remain largely unexplored. nih.govacs.org Future research should pivot towards identifying and validating novel protein targets and biological pathways modulated by this chemical scaffold. This exploration could unveil new therapeutic applications beyond its current use in targeted protein degradation.
A primary area of investigation would be to screen Benzamide derivative 11 against a broad panel of kinases, phosphatases, and other enzymes to identify any off-target activities. Such findings could be twofold: they could either highlight potential sources of toxicity or reveal opportunities for developing multi-targeted agents with enhanced efficacy. For instance, certain benzamide structures have been noted for their roles as inhibitors of enzymes like histone deacetylases (HDACs) or as agonists for receptors such as the sigma-1 receptor. nih.gov Investigating if this compound possesses similar activities could open new research avenues.
Furthermore, its role within the complex cellular machinery of the ubiquitin-proteasome system warrants deeper investigation. Beyond simply acting as a binder for PROTACs, it is conceivable that this compound could allosterically modulate Cereblon's activity or influence the recruitment of its natural substrates, thereby impacting cellular homeostasis in ways that are not yet understood. nih.gov
Development of Advanced and Sustainable Synthetic Methodologies
The current synthesis of this compound and its analogues often relies on conventional methods that may involve harsh reagents and generate significant waste. The future of pharmaceutical manufacturing is increasingly focused on green chemistry and sustainable practices, presenting a critical area for research and development. chemmethod.com
Future synthetic strategies should aim to be more eco-friendly, employing solvent-free reactions, using catalysts instead of stoichiometric reagents, and starting from renewable materials where possible. tandfonline.comtandfonline.comfigshare.com For example, the direct amidation of carboxylic acids using boric acid as a catalyst presents a greener alternative to traditional methods that use activating agents. sciepub.com Another approach is the use of enol esters for N-benzoylation under solvent- and activation-free conditions. tandfonline.com The development of one-pot synthesis procedures could also significantly improve the efficiency and sustainability of producing these derivatives. orientjchem.org
Moreover, the scalability of the synthesis is a key consideration for potential clinical and commercial development. Research into flow chemistry processes for the synthesis of this compound could offer advantages in terms of safety, efficiency, and scalability.
Table 1: Comparison of Synthetic Methodologies for Benzamide Derivatives
| Methodology | Advantages | Disadvantages | Sustainability |
| Conventional Synthesis | Well-established, reliable | Harsh reagents, solvent waste, multiple steps | Low |
| Green Synthesis (e.g., Catalytic Amidation) | Reduced waste, milder conditions, improved atom economy | May require catalyst development and optimization | High |
| Flow Chemistry | Improved safety, scalability, and control | High initial equipment cost | Moderate to High |
Integration of Artificial Intelligence and Machine Learning in SAR and Rational Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and its application to the study of this compound is a promising future direction. umk.plresearchgate.netsemanticscholar.org These computational tools can significantly accelerate the identification of novel analogues with improved properties by analyzing vast datasets to identify complex structure-activity relationships (SAR). cas.org
AI and ML algorithms can be trained on existing data for benzamide derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of novel, un-synthesized compounds. researchgate.net This predictive power allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov For example, quantitative structure-activity relationship (QSAR) models can be developed using machine learning techniques like support vector regression and random forests to predict the inhibitory effects of new amide derivatives. nih.govfrontiersin.orgfrontiersin.org
Generative models, a type of AI, can even design entirely new benzamide derivatives de novo that are optimized for specific properties, such as enhanced binding affinity for Cereblon or improved metabolic stability. researchgate.net
Challenges and Opportunities in Rational Design of this compound Analogues
The rational design of analogues of this compound is a key strategy for optimizing its therapeutic potential. nih.gov However, this process is not without its challenges. A primary obstacle is achieving a balance between multiple competing properties, such as potency, selectivity, metabolic stability, and cell permeability. researchgate.net
One of the main opportunities lies in the linker region when this derivative is used in PROTACs. explorationpub.com The composition, length, and attachment points of the linker are critical for the efficacy of the resulting protein degrader. explorationpub.com The rational design of linkers to achieve optimal orientation between the target protein and the E3 ligase is a significant area for future research. explorationpub.com
Another challenge is predicting and mitigating off-target effects. Modifications to the benzamide scaffold could inadvertently lead to binding with other proteins, causing unwanted side effects. Computational docking and screening can help to predict potential off-target interactions early in the design process. vensel.org Furthermore, the development of isoform-selective inhibitors is a key goal to reduce off-target effects. nih.gov
Potential for Combination Strategies with Other Research Agents In Vitro
Investigating the effects of this compound in combination with other therapeutic agents is a crucial next step to identify potential synergistic interactions. In vitro studies are the first line of investigation for these combination strategies, allowing for the high-throughput screening of various drug pairings.
Given its role in targeted protein degradation, combining this compound-based PROTACs with agents that target parallel or downstream pathways could lead to enhanced efficacy. For example, if the target protein of the PROTAC is involved in cell proliferation, combining it with a cytotoxic chemotherapy agent could result in a more potent anti-cancer effect. frontiersin.org
Another promising avenue is to combine it with agents that can overcome resistance mechanisms. If a cancer cell line develops resistance to a particular kinase inhibitor, a PROTAC utilizing this compound to degrade that kinase could offer an alternative therapeutic strategy.
New Methodologies for Studying In Vitro Cellular Pharmacokinetics and Metabolism
A thorough understanding of the cellular pharmacokinetics and metabolism of this compound is essential for its development as a therapeutic agent. nih.gov Future research should focus on developing and applying new in vitro methodologies to accurately predict its behavior in vivo.
Advanced in vitro models, such as 3D cell cultures and organ-on-a-chip systems, can provide a more physiologically relevant environment for studying drug metabolism and transport compared to traditional 2D cell cultures. These models can offer more accurate predictions of a drug's half-life, clearance, and potential for drug-drug interactions. nih.gov
Furthermore, sophisticated analytical techniques, such as high-resolution mass spectrometry, can be used to identify and quantify metabolites of this compound in vitro. frontiersin.org This information is critical for understanding its metabolic pathways and identifying any potentially reactive or toxic metabolites. nih.gov Studying the compound's metabolic stability in human liver microsomes and hepatocytes is a key step in this process. nih.gov
Q & A
Q. What are the standard methodologies for synthesizing benzamide derivatives and assessing their purity?
Benzamide derivatives are typically synthesized via nucleophilic acyl substitution, starting with benzoyl chloride and amines under controlled exothermic conditions. For example, benzamide can be prepared by reacting benzoyl chloride with ammonia, followed by recrystallization in ethanol or water to remove impurities . Purity is assessed using melting point analysis, thin-layer chromatography (TLC), and HPLC with UV detection. Yield optimization often involves adjusting reaction time, temperature, and stoichiometry of reagents.
Q. What in vitro assays are recommended to evaluate PARP inhibition by benzamide derivatives?
Primary neuronal cultures (e.g., neonatal rat brain neurons) are treated with excitatory amino acids (e.g., glutamate) to induce cytotoxicity. Benzamide derivatives are tested at concentrations around 3.3 μM (the reported IC₅₀ for PARP inhibition) . Cell viability is quantified via MTT assays or lactate dehydrogenase (LDH) release. Controls include untreated neurons and co-administration with PARP activators (e.g., hydrogen peroxide) to validate target specificity.
Q. How can solubility challenges of benzamide derivatives in aqueous media be addressed during formulation?
Benzamide derivatives, being weakly water-soluble, often require co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation to enhance bioavailability . For in vivo studies, derivatives are suspended in saline with Tween-80 or PEG-400. Solubility is quantified via shake-flask methods followed by UV-Vis spectroscopy or HPLC analysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo neuroprotective efficacy of benzamide derivatives?
Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or off-target effects. To address this:
- Perform pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) using radiolabeled derivatives (e.g., ¹⁸F-labeled analogs) .
- Validate target engagement in vivo via PET imaging or ex vivo autoradiography .
- Compare dose-response curves across models; e.g., benzamide showed neuroprotection in C57Bl/6N mice without hypothermia, suggesting mechanism-specific effects .
Q. What computational strategies are effective in designing benzamide derivatives with enhanced glucokinase activation?
Molecular docking (e.g., AutoDock Vina) against glucokinase’s allosteric site (PDB: 4L3Q) identifies key interactions (e.g., hydrogen bonding with Asn231, hydrophobic contacts with Phe148). QSAR models using descriptors like logP and polar surface area optimize bioactivity. Synthesized derivatives are validated via enzymatic assays measuring glucose phosphorylation rates .
Q. How can polymorphism in benzamide derivatives impact solid-state characterization and bioactivity?
Polymorphs (e.g., Form I vs. Form II) exhibit distinct XRD patterns and thermal stability profiles. For example, high-entropy polymorphs of benzamide show variations in hydrogen-bonding networks, affecting dissolution rates . Characterize using:
- XRD to identify crystal lattice parameters.
- Differential scanning calorimetry (DSC) to monitor phase transitions.
- Solubility studies in biorelevant media (e.g., FaSSIF) to correlate form-specific bioavailability .
Q. What analytical techniques validate benzamide derivative stability under physiological conditions?
- Hydrolytic Stability : Incubate derivatives in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24 hours. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., benzoic acid) .
- Photostability : Expose to UV light (320–400 nm) and quantify degradation using accelerated stability chambers (ICH Q1B guidelines).
Methodological Resources
- Synthetic Protocols : Detailed benzamide synthesis from benzaldehyde via Grignard reactions .
- Analytical Workflows : HPLC method validation parameters (linearity, LOD/LOQ) for metoclopramide derivatives .
- In Silico Tools : Gaussian software for DFT calculations to predict hydrogen-bonding stability in polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
